

## A Systematic Review of Topical Nitric Oxide Therapies in Dermatology

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

Topical nitric oxide (NO) therapies are emerging as a promising new class of treatments in dermatology, leveraging the multifaceted role of this endogenous signaling molecule in skin physiology and pathology. This guide provides a systematic review of the current landscape of topical nitric oxide therapies, with a focus on their application in acne vulgaris, molluscum contagiosum, psoriasis, and wound healing. It offers a comparative analysis of their performance against alternative treatments, supported by available experimental data, detailed methodologies of key clinical trials, and visualizations of relevant biological pathways and experimental workflows.

### **Acne Vulgaris**

Acne vulgaris is a chronic inflammatory disease of the pilosebaceous unit. The therapeutic rationale for using topical nitric oxide in acne stems from its potent antimicrobial effects against Propionibacterium acnes (P. acnes), its anti-inflammatory properties, and its potential to modulate sebum production.[1]

# Comparison of Topical Nitric Oxide Therapies and Alternatives for Acne Vulgaris



| Treatment                              | Mechanism of Action                                                                                                                                             | Efficacy                                                                                                                                                                                                                                    | Safety and<br>Tolerability                                                                                                                            |
|----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Topical Nitric Oxide<br>(SB204 Gel)    | Releases nitric oxide, which has antimicrobial effects against P. acnes and anti-inflammatory properties, including inhibition of the NLRP3 inflammasome.[1][2] | Phase 2b Trial (NCT01844752): At 12 weeks, SB204 4% once daily showed a statistically significant reduction in both inflammatory (-42%) and non-inflammatory (-37%) lesions compared to vehicle (-19% and -17%, respectively).[4]           | Generally well-tolerated. The most common adverse events are mild to moderate application site reactions, such as erythema, dryness, and pruritus.[4] |
| Topical Retinoids<br>(e.g., Adapalene) | Normalizes follicular<br>keratinization, has<br>anti-inflammatory<br>effects, and is<br>comedolytic.                                                            | Randomized Trial: Adapalene 0.1% gel significantly reduced non-inflammatory and total lesion counts at 3 months compared to benzoyl peroxide 2.5% gel.[5]                                                                                   | Common side effects include erythema, scaling, dryness, and burning/stinging.[5]                                                                      |
| Benzoyl Peroxide<br>(BPO)              | Potent antimicrobial with activity against P. acnes. Also has mild comedolytic and anti-inflammatory properties.[6]                                             | Systematic Review: Evidence suggests BPO reduces acne lesion counts, but high-quality evidence is lacking.[2] In one study, BPO 2.5% was less effective than adapalene 0.1% in reducing non- inflammatory and total lesions at 3 months.[5] | Can cause skin irritation, dryness, and bleaching of hair and fabrics.[7]                                                                             |



Fixed-Dose Combination (Adapalene 0.3%/BPO 2.5%) Combines the mechanisms of a retinoid and an antimicrobial agent.

(NCT01880320): At 12 weeks, achieved a 33.7% success rate (IGA 'clear' or 'almost clear' with ≥2-grade improvement) compared to 11.0% for vehicle.
Significantly reduced inflammatory (-68.7%)

and non-inflammatory (-68.3%) lesions.[8][9]

Phase 3 Trial

Tolerability was good, with the most common adverse events being mild to moderate application site irritation.[9]

### **Experimental Protocols for Key Acne Vulgaris Studies**

SB204 Phase 2b Clinical Trial (NCT01844752)

- Objective: To evaluate the efficacy, safety, and tolerability of two concentrations of topical SB204 (1% and 4%) compared to a vehicle gel in subjects with acne vulgaris.[4]
- Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.
- Participants: 150 subjects aged 12 to 40 years with facial acne vulgaris, defined as having
   20 to 40 inflammatory lesions and 25 to 70 non-inflammatory lesions.[10][11]
- Intervention: Subjects were randomized to receive SB204 1% gel, SB204 4% gel, or vehicle gel, applied twice daily for 12 weeks.
- Primary Efficacy Endpoints: The absolute change from baseline in inflammatory and noninflammatory lesion counts at week 12.
- Safety and Tolerability Assessments: Evaluation of local skin reactions (erythema, scaling, dryness, pruritus, and burning/stinging) and recording of adverse events.



# Visualizing the Role of Nitric Oxide in Acne Pathophysiology



Click to download full resolution via product page

Caption: Nitric oxide's role in mitigating P. acnes-induced inflammation.

### **Molluscum Contagiosum**

Molluscum contagiosum is a common viral skin infection caused by a poxvirus. The rationale for using nitric oxide is based on its antiviral properties.

# Comparison of Topical Nitric Oxide Therapies and Alternatives for Molluscum Contagiosum



| Treatment                                         | Mechanism of Action                                                                    | Efficacy                                                                                                                                                                                                            | Safety and<br>Tolerability                                                                                       |
|---------------------------------------------------|----------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Topical Nitric Oxide<br>(Berdazimer Gel<br>10.3%) | Releases nitric oxide,<br>which has antiviral<br>properties.                           | Phase 3 Trial (B-SIMPLE4): At 12 weeks, 32.4% of patients achieved complete clearance of all lesions compared to 19.7% in the vehicle group.                                                                        | Generally well- tolerated with mild, transient application- site reactions being the most common adverse events. |
| Cantharidin                                       | A vesicant that causes blistering and destruction of infected keratinocytes.           | Phase 3 Trials (CAMP-1 & CAMP-2): At day 84, complete clearance rates were 46% and 54% for VP- 102 (0.7% cantharidin) versus 18% and 13% for vehicle, respectively. [12]                                            | Common adverse effects include blistering, pain, pruritus, and erythema at the application site. [12][13][14]    |
| Imiquimod 5% Cream                                | An immune response modifier that stimulates a local immune reaction against the virus. | Randomized Pilot Trial: At 12 weeks, 33.3% of children treated with imiquimod achieved complete clearance compared to 9.1% with vehicle. [12] However, larger studies have not consistently shown efficacy.[15][16] | Can cause local skin reactions such as erythema, erosion, and crusting.[17]                                      |

# Experimental Protocols for Key Molluscum Contagiosum Studies



Berdazimer Gel Phase 3 Clinical Trial (B-SIMPLE4 - NCT04535531)

- Objective: To assess the efficacy and safety of berdazimer gel, 10.3%, for the treatment of molluscum contagiosum.
- Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.
- Participants: 891 patients aged 6 months and older with 3 to 70 molluscum contagiosum lesions.
- Intervention: Patients were randomized to apply berdazimer gel 10.3% or vehicle gel to all lesions once daily for 12 weeks.
- Primary Efficacy Endpoint: The proportion of patients with complete clearance of all molluscum lesions at week 12.
- Safety and Tolerability Assessments: Monitoring of local skin reactions and recording of all adverse events.

# Visualizing the Experimental Workflow of a Molluscum Contagiosum Clinical Trial





Click to download full resolution via product page

Caption: A simplified workflow of a Phase 3 clinical trial for molluscum contagiosum.

### **Psoriasis**

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes. The potential role of nitric oxide in psoriasis is complex, with studies suggesting both pro- and anti-inflammatory effects.[18] While some research indicates increased nitric oxide synthase (NOS) expression in psoriatic lesions, clinical trials of topical NO-releasing agents are limited.[18] One study investigated an NO synthase inhibitor, which is contrary to NO-donating therapies.[19]

# Comparison of Topical Nitric Oxide Therapies and Alternatives for Psoriasis



Data on the efficacy of topical nitric oxide-releasing therapies for psoriasis from large-scale clinical trials are currently limited.

| Treatment                                                  | Mechanism of Action                                                           | Efficacy                                                                                                                                                                                       | Safety and<br>Tolerability                                                      |
|------------------------------------------------------------|-------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Topical Nitric Oxide                                       | Putative anti-<br>inflammatory and<br>immunomodulatory<br>effects.            | Data from robust clinical trials are not yet available.                                                                                                                                        | Not established in large clinical trials for psoriasis.                         |
| Topical Corticosteroids (e.g., Betamethasone dipropionate) | Anti-inflammatory,<br>antiproliferative, and<br>immunosuppressive<br>effects. | Highly effective for mild to moderate psoriasis.                                                                                                                                               | Long-term use can<br>lead to skin atrophy,<br>striae, and<br>tachyphylaxis.     |
| Vitamin D Analogues<br>(e.g., Calcipotriene)               | Inhibit keratinocyte proliferation and promote differentiation.[20]           | Effective, especially in combination with corticosteroids. A fixed-dose combination of calcipotriene/betamet hasone dipropionate cream showed a 64.6% mean reduction in mPASI at 8 weeks. [21] | Can cause skin irritation. Hypercalcemia is a rare risk with extensive use.[20] |
| Topical Retinoids<br>(e.g., Tazarotene)                    | Normalizes keratinocyte differentiation and has anti-inflammatory effects.    | Effective in reducing plaque elevation and scaling.[17]                                                                                                                                        | Often causes local irritation, including erythema, burning, and pruritus.[17]   |

# Visualizing the Potential Signaling Pathways of Nitric Oxide in Psoriasis





Click to download full resolution via product page

Caption: The complex and debated role of nitric oxide in psoriasis pathogenesis.



### **Wound Healing (Diabetic Foot Ulcers)**

Nitric oxide is a critical mediator of wound healing, involved in all phases from inflammation and angiogenesis to proliferation and remodeling. In chronic wounds, such as diabetic foot ulcers, endogenous NO production is often impaired. Topical NO delivery aims to restore physiological levels to promote healing.[22]

Comparison of Topical Nitric Oxide Therapies and Alternatives for Diabetic Foot Ulcers



| Treatment                              | Mechanism of Action                                                                                     | Efficacy                                                                                                                                                                            | Safety and<br>Tolerability                                                                                                                  |
|----------------------------------------|---------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Topical Nitric Oxide<br>(e.g., EDX110) | Releases nitric oxide<br>to promote<br>vasodilation,<br>angiogenesis, and has<br>antimicrobial effects. | ProNOx1 Study: At 12 weeks, the median percentage area reduction was 88.6% with EDX110 compared to 46.9% with standard care. Complete healing at 12 weeks was 40% vs. 26%.[23]      | Favorable safety profile with fewer ulcer-related serious adverse events compared to the control group.[23]                                 |
| Standard Wound Care                    | Includes debridement,<br>moisture balance, off-<br>loading, and infection<br>control.                   | Healing rates vary widely. In one study, the median time to healing for neuropathic ulcers was approximately 78 days.[3]                                                            | Dependent on the specific interventions used.                                                                                               |
| Becaplermin Gel (rh-<br>PDGF)          | A recombinant human platelet-derived growth factor that stimulates cell proliferation and angiogenesis. | Combined Analysis of<br>4 RCTs: At 20 weeks,<br>50% of patients<br>treated with<br>becaplermin 100 µg/g<br>achieved complete<br>healing versus 35%<br>with placebo gel.[24]<br>[25] | Generally well- tolerated. A black box warning exists for an increased risk of malignancy with cumulative use of more than three tubes.[24] |
| ON101 Cream                            | A macrophage-<br>regulating topical<br>cream.                                                           | Phase 3 Trial: At 16 weeks, 61% of patients in the ON101 group achieved complete wound healing compared to                                                                          | Good safety profile with a low rate of treatment-emergent adverse events.[26]                                                               |



35% in the standard care group.[26]

## **Experimental Protocols for Key Diabetic Foot Ulcer Studies**

PATHON Clinical Trial (NCT00428727) - Nitric Oxide Releasing Patch

- Objective: To evaluate the effectiveness and safety of a novel nitric oxide-releasing wound dressing for the treatment of diabetic foot ulcers.
- Study Design: A double-blind, placebo-controlled clinical trial.
- Participants: 100 patients with type 1 or 2 diabetes and a diabetic foot ulcer.
- Intervention: Patients were randomized to receive either an active nitric oxide-releasing patch or a placebo patch, applied for 90 days.
- Primary Efficacy Endpoint: The healing process of the diabetic foot ulcer.
- Safety Assessment: Monitoring and recording of adverse events.

# Visualizing the Role of Nitric Oxide in the Wound Healing Cascade





Click to download full resolution via product page

Caption: The multifaceted role of nitric oxide in promoting wound healing.

### Conclusion

Topical nitric oxide therapies represent a novel and promising approach for the treatment of a range of dermatological conditions. Their unique mechanism of action, which combines antimicrobial, anti-inflammatory, and physiological modulatory effects, offers a potential



advantage over some existing treatments. Clinical data, particularly for acne vulgaris and molluscum contagiosum, are encouraging, demonstrating both efficacy and a favorable safety profile. Further research, especially in psoriasis and chronic wounds, is warranted to fully elucidate the therapeutic potential and optimal application of this emerging class of dermatological drugs. This guide provides a foundational overview for researchers and drug development professionals to navigate the current landscape and future directions of topical nitric oxide therapies in dermatology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Get to Know NO: Deconstructing the Data on Nitric Oxide—Releasing Technologies for Acne | MDedge [ma1.mdedge.com]
- 2. Nitric Oxide Releasing Nanoparticles prevent Propionibacterium acnes induced inflammation by both clearing the organism and inhibiting microbial stimulation of the innate immune response PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. [PDF] Calcipotriene/betamethasone dipropionate for the treatment of psoriasis vulgaris: an evidence-based review | Semantic Scholar [semanticscholar.org]
- 5. The efficacy, safety and tolerability of adapalene versus benzoyl peroxide in the treatment of mild acne vulgaris; a randomized trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Moderate and Severe Inflammatory Acne Vulgaris Effectively Treated with Single-Agent Therapy by a New Fixed-Dose Combination Adapalene 0.3 %/Benzoyl Peroxide 2.5 % Gel: A Randomized, Double-Blind, Parallel-Group, Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Moderate and Severe Inflammatory Acne Vulgaris Effectively Treated with Single-Agent Therapy by a New Fixed-Dose Combination Adapalene 0.3 %/Benzoyl Peroxide 2.5 % Gel: A Randomized, Double-Blind, Parallel-Group, Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 10. Safety and Efficacy of Fixed-Dose Combination of Adapalene and Benzoyl Peroxide in Acne Vulgaris Treatment: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness of imiquimod cream 5% for treating childhood molluscum contagiosum in a double-blind, randomized pilot trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric oxide regulates synthesis of gene products involved in keratinocyte differentiation and ceramide metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.mdedge.com [cdn.mdedge.com]
- 14. publications.aap.org [publications.aap.org]
- 15. Molluscum contagiosum: the rise and fall of imiquimod MedCrave online [medcraveonline.com]
- 16. A study on the use of imiquimod for the treatment of genital molluscum contagiosum and genital warts in female patients PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nitric Oxide Levels in Patients with Psoriasis Treated with Methotrexate PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. diabetesonthenet.com [diabetesonthenet.com]
- 23. dovepress.com [dovepress.com]
- 24. Efficacy and safety of becaplermin (recombinant human platelet-derived growth factor-BB) in patients with nonhealing, lower extremity diabetic ulcers: a combined analysis of four randomized studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medscape.com [medscape.com]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Systematic Review of Topical Nitric Oxide Therapies in Dermatology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166878#a-systematic-review-of-topical-nitric-oxide-therapies-in-dermatology]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com